Acotiamide D6 Acotiamide D6
Brand Name: Vulcanchem
CAS No.:
VCID: VC16017614
InChI: InChI=1S/C21H30N4O5S/c1-12(2)25(13(3)4)8-7-22-20(28)15-11-31-21(23-15)24-19(27)14-9-17(29-5)18(30-6)10-16(14)26/h9-13,26H,7-8H2,1-6H3,(H,22,28)(H,23,24,27)/i5D3,6D3
SMILES:
Molecular Formula: C21H30N4O5S
Molecular Weight: 456.6 g/mol

Acotiamide D6

CAS No.:

Cat. No.: VC16017614

Molecular Formula: C21H30N4O5S

Molecular Weight: 456.6 g/mol

* For research use only. Not for human or veterinary use.

Acotiamide D6 -

Specification

Molecular Formula C21H30N4O5S
Molecular Weight 456.6 g/mol
IUPAC Name N-[2-[di(propan-2-yl)amino]ethyl]-2-[[2-hydroxy-4,5-bis(trideuteriomethoxy)benzoyl]amino]-1,3-thiazole-4-carboxamide
Standard InChI InChI=1S/C21H30N4O5S/c1-12(2)25(13(3)4)8-7-22-20(28)15-11-31-21(23-15)24-19(27)14-9-17(29-5)18(30-6)10-16(14)26/h9-13,26H,7-8H2,1-6H3,(H,22,28)(H,23,24,27)/i5D3,6D3
Standard InChI Key TWHZNAUBXFZMCA-SCPKHUGHSA-N
Isomeric SMILES [2H]C([2H])([2H])OC1=C(C=C(C(=C1)C(=O)NC2=NC(=CS2)C(=O)NCCN(C(C)C)C(C)C)O)OC([2H])([2H])[2H]
Canonical SMILES CC(C)N(CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2O)OC)OC)C(C)C

Introduction

Structural and Chemical Properties of Acotiamide D6

Acotiamide D6 (C₂₁H₂₄D₆N₄O₅S) incorporates six deuterium atoms at specific positions within the acotiamide structure, increasing its molecular weight to 456.59 g/mol compared to 450.55 g/mol for the non-deuterated form . This isotopic substitution minimizes chromatographic co-elution while maintaining nearly identical retention behavior to the analyte of interest.

Table 1: Key Chemical Characteristics

PropertySpecification
Molecular FormulaC₂₁H₂₄D₆N₄O₅S
CAS Number121225-32-1 (unconfirmed; see )
SynonymsZ-338-d6, YM443-d6
SolubilitySoluble in methanol, dimethyl sulfoxide
Storage Stability-80°C for 6 months; -20°C for 1 month

Analytical Applications in LC-MS/MS Assays

A validated LC-MS/MS method employing Acotiamide D6 achieved linear quantification of acotiamide in human plasma across 0.500–100 ng/mL (r² > 0.9987) . The method’s robustness stems from the internal standard’s ability to compensate for matrix effects and recovery variations.

Table 2: Chromatographic Performance Metrics

ParameterValue
ColumnWelch Ultimate XB-C18 (2.1×50 mm, 3μm)
Mobile PhaseMethanol/10 mM ammonium acetate + 0.1% FA
Flow Rate400 μL/min
Retention Time1.78 min (acotiamide), 1.79 min (D6)
Run Time4.0 min

The 0.1 min retention time difference between native and deuterated compounds permits baseline resolution without compromising throughput . Matrix effects remained below 15%, with inter-day precision ≤5.80% and accuracy within 92.7–103.0%, meeting FDA bioanalytical guidelines .

Regulatory and Research Significance

As the first approved treatment for Rome III-defined functional dyspepsia , acotiamide’s therapeutic monitoring necessitates robust bioanalytical methods. Acotiamide D6 has become indispensable in clinical trials across Asia, Europe, and North America, particularly during phase II/III studies assessing dose proportionality and food effects.

Future Directions

Ongoing research explores Acotiamide D6’s utility in:

  • Multimodal imaging studies combining PET and LC-MS/MS

  • Enterohepatic recirculation analysis using dual isotopic labeling

  • Pediatric formulation development requiring sub-ng/mL sensitivity

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